N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a cyclopropyl group, a dimethylisoxazole ring, and a thiophene moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the cyclopropyl group and the thiophene moiety. Common reagents and conditions used in these reactions include:
Cyclopropylation: Introduction of the cyclopropyl group can be achieved using cyclopropyl bromide in the presence of a base.
Isoxazole Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction.
Thiophene Introduction: The thiophene moiety can be introduced through a coupling reaction, such as a Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide: can be compared with other acetamides, isoxazoles, and thiophene-containing compounds.
Similar Compounds: N-cyclopropylacetamide, 3,5-dimethylisoxazole, 2-(thiophen-2-yl)ethylamine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11-15(12(2)20-17-11)10-16(19)18(13-5-6-13)8-7-14-4-3-9-21-14/h3-4,9,13H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDDXFGBSDIHPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N(CCC2=CC=CS2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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